molecular formula C8H6BF6K B13476762 Potassium trifluoro(2-methyl-4-(trifluoromethyl)phenyl)borate

Potassium trifluoro(2-methyl-4-(trifluoromethyl)phenyl)borate

Cat. No.: B13476762
M. Wt: 266.03 g/mol
InChI Key: KJZFDFZAXFXBNO-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide typically involves the reaction of the corresponding aryl halide with potassium trifluoroborate under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and often conducted in the presence of a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in an appropriate solvent like water or ethanol .

Industrial Production Methods

Industrial production of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction type is crucial for forming carbon-carbon bonds, making it a staple in organic synthesis .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or ethanol. The reaction conditions typically involve heating the mixture to facilitate the coupling process .

Major Products

The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a palladium complex during the Suzuki-Miyaura reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by the coupling with an aryl halide to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .

Properties

Molecular Formula

C8H6BF6K

Molecular Weight

266.03 g/mol

IUPAC Name

potassium;trifluoro-[2-methyl-4-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C8H6BF6.K/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15;/h2-4H,1H3;/q-1;+1

InChI Key

KJZFDFZAXFXBNO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)C(F)(F)F)C)(F)(F)F.[K+]

Origin of Product

United States

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